

MES Monohydrate: Enhancing Fixation and Imaging for Advanced Microscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MES MONOHYDRATE

Cat. No.: B1172083

[Get Quote](#)

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(N-morpholino)ethanesulfonic acid monohydrate (**MES monohydrate**) is a zwitterionic buffer that has gained prominence in biological research due to its favorable characteristics. As one of "Good's buffers," it is noted for its stability, minimal interaction with biological molecules, and a pKa of 6.15, making it an effective buffer in the pH range of 5.5 to 7.0.^[1] These properties make MES an excellent candidate for use in fixation and imaging protocols for various microscopy techniques, including fluorescence and electron microscopy. Proper fixation is critical for preserving cellular structures and antigenicity, and the choice of buffer can significantly impact the quality of the resulting images.^[2] This document provides detailed application notes and protocols for the use of **MES monohydrate** in microscopy.

Advantages of MES Buffer in Microscopy

Compared to more traditional buffers like phosphate-buffered saline (PBS), MES offers several advantages in specific microscopy applications:

- Preservation of Cytoskeletal Structures: MES-based buffers, often referred to as "Cytoskeleton Buffers," are particularly effective at preserving delicate structures like actin filaments and microtubules.^{[3][4]}

- Reduced Precipitation: Unlike phosphate buffers, MES does not form precipitates with divalent cations such as Ca^{2+} and Mg^{2+} , which can be crucial in certain experimental conditions.[5][6]
- Optimal pH for Specific Fixatives: The acidic to neutral pH range of MES buffer can be advantageous when working with certain fixatives or when specific cellular compartments are the focus of the study.
- Minimal Interference: MES is known for its low reactivity with many biological molecules and enzymes, which can be beneficial for preserving enzymatic activity or for subsequent immunolabeling procedures.[7]

Data Presentation: Comparison of Common Buffers in Microscopy

While direct quantitative studies comparing MES and other buffers for fixation and imaging are not abundant in the literature, the following table summarizes the key properties and typical applications based on established knowledge.

Property	MES (2-(N-morpholino)ethane sulfonic acid)	PBS (Phosphate-Buffered Saline)	Cacodylate Buffer
Optimal pH Range	5.5 - 7.0[1]	5.8 - 8.0[5]	5.0 - 7.4
pKa (at 25°C)	6.15	7.2	6.27
Interaction with Divalent Cations	Minimal	Forms precipitates with Ca^{2+} and Mg^{2+} [5][6]	Does not precipitate
Toxicity	Low	Low	Contains arsenic (toxic)
Primary Applications in Microscopy	Cytoskeleton preservation, immunofluorescence, cryo-EM of specific structures.[3][4][8]	General immunofluorescence, histology.[9][10][11]	Standard for transmission electron microscopy.[2][12]
Advantages	Preserves delicate structures, no precipitation with divalent cations, low reactivity.[3][4][5]	Isotonic, widely used and well-established.[5]	Excellent buffering capacity for EM fixation.
Disadvantages	Not ideal for applications requiring a more alkaline pH.	Can inhibit some enzymatic reactions and precipitates with certain ions.[5][7]	Highly toxic and requires special handling and disposal.

Experimental Protocols

Protocol 1: MES-Based Fixation for Immunofluorescence of the Cytoskeleton

This protocol is optimized for the preservation of actin filaments and microtubules in cultured cells.

Materials:

- **MES Monohydrate**
- Potassium Chloride (KCl)
- Magnesium Chloride ($MgCl_2$)
- EGTA
- Sucrose
- Paraformaldehyde (PFA)
- Triton X-100
- Bovine Serum Albumin (BSA)
- Primary and secondary antibodies
- Mounting medium with DAPI

Solutions:

- 10x Cytoskeleton Buffer (CB) Stock:
 - 100 mM MES
 - 1.38 M KCl
 - 30 mM $MgCl_2$
 - 20 mM EGTA
 - Adjust pH to 6.1 with KOH. Store at 4°C.
- 1x Cytoskeleton Buffer with Sucrose (CBS):
 - Dilute 10x CB stock to 1x with distilled water.

- Add sucrose to a final concentration of 0.32 M. Prepare fresh.
- 4% Paraformaldehyde (PFA) in 1x CBS:
 - Prepare a 16% PFA stock solution in water.
 - Dilute the 16% PFA stock to a final concentration of 4% in 1x CBS. Prepare fresh and handle in a fume hood.
- Permeabilization Buffer: 0.5% Triton X-100 in 1x CBS.
- Blocking Buffer: 5% BSA in 1x CBS.
- Antibody Dilution Buffer: 1% BSA in 1x CBS.

Procedure:

- Wash: Gently wash cells grown on coverslips three times with pre-warmed (37°C) 1x CBS.
- Fixation: Fix the cells with 4% PFA in 1x CBS for 10-15 minutes at room temperature.
- Wash: Wash the cells three times with 1x CBS.
- Permeabilization: Permeabilize the cells with Permeabilization Buffer for 5-10 minutes at room temperature.
- Wash: Wash the cells three times with 1x CBS.
- Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in Antibody Dilution Buffer for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
- Wash: Wash the cells three times with 1x CBS, 5 minutes each wash.
- Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody diluted in Antibody Dilution Buffer for 1 hour at room temperature, protected from

light.

- Wash: Wash the cells three times with 1x CBS, 5 minutes each wash, protected from light.
- Counterstain and Mount: Briefly rinse with distilled water, counterstain with DAPI if desired, and mount the coverslips onto microscope slides using an antifade mounting medium.
- Imaging: Image the samples using a fluorescence or confocal microscope.

Protocol 2: MES-Buffered Glutaraldehyde Fixation for Transmission Electron Microscopy (TEM)

This protocol is a general guideline for using MES buffer in TEM fixation, particularly when the presence of phosphate might be undesirable.

Materials:

- **MES Monohydrate**
- Glutaraldehyde (EM grade)
- Osmium Tetroxide
- Uranyl Acetate
- Ethanol series (50%, 70%, 90%, 100%)
- Propylene oxide
- Epoxy resin embedding medium

Solutions:

- 0.1 M MES Buffer:
 - Dissolve **MES monohydrate** in distilled water to a final concentration of 0.1 M.
 - Adjust pH to 6.1 with NaOH.

- Primary Fixative: 2.5% Glutaraldehyde in 0.1 M MES Buffer. Prepare fresh.
- Secondary Fixative: 1% Osmium Tetroxide in 0.1 M MES Buffer.

Procedure:

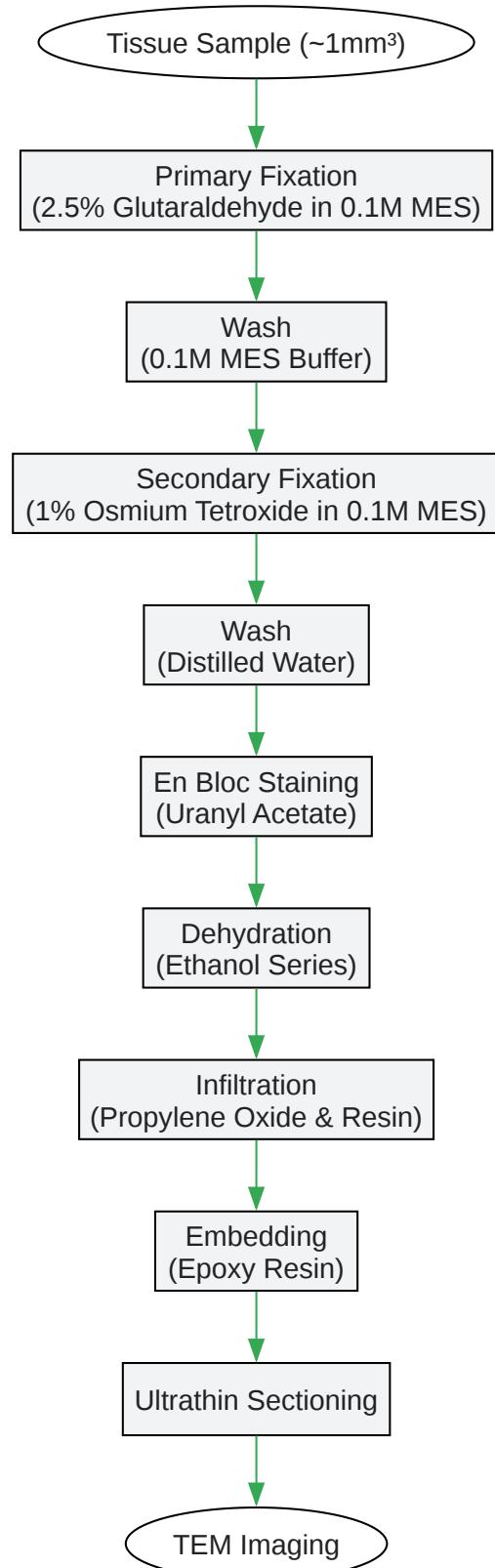
- Primary Fixation: Fix small tissue samples (~1 mm³) in Primary Fixative for 1-2 hours at 4°C.
- Wash: Rinse the samples three times with 0.1 M MES Buffer for 10 minutes each.
- Secondary Fixation: Post-fix the samples in Secondary Fixative for 1 hour at 4°C.
- Wash: Rinse the samples three times with distilled water for 10 minutes each.
- En Bloc Staining: Stain the samples with 1% aqueous uranyl acetate for 1 hour at room temperature in the dark.
- Dehydration: Dehydrate the samples through a graded ethanol series (e.g., 50%, 70%, 90%, 100%, 100%) for 10 minutes at each concentration.
- Infiltration: Infiltrate the samples with a 1:1 mixture of propylene oxide and epoxy resin for 1 hour, followed by 100% epoxy resin overnight.
- Embedding: Embed the samples in fresh epoxy resin and polymerize at 60°C for 48 hours.
- Sectioning and Imaging: Cut ultrathin sections, stain with lead citrate, and examine with a transmission electron microscope.

Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: Immunofluorescence Staining Workflow using MES Buffer.



[Click to download full resolution via product page](#)

Caption: TEM Sample Preparation Workflow with MES Buffer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A quick, cheap, and reliable protocol for immunofluorescence of pluripotent and differentiating mouse embryonic stem cells in 2D and 3D colonies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Fixation | Electron Microscopy [electron-microscopy.hms.harvard.edu]
- 3. Fluorescence Procedures for the Actin and Tubulin Cytoskeleton in Fixed Cells-丁香实验 [biomart.cn]
- 4. cellproduce.co.jp [cellproduce.co.jp]
- 5. web.path.ox.ac.uk [web.path.ox.ac.uk]
- 6. HEPES VS PBS (phosphate buffered saline) - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 7. researchgate.net [researchgate.net]
- 8. 2.2. Sample preparation for cryo-EM [bio-protocol.org]
- 9. betalifesci.com [betalifesci.com]
- 10. 4% Paraformaldehyde (PFA) solution preparation - Sharebiology [sharebiology.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Protocols | Electron Microscopy Service Core | Research | IU School of Medicine [medicine.iu.edu]
- To cite this document: BenchChem. [MES Monohydrate: Enhancing Fixation and Imaging for Advanced Microscopy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1172083#mes-monohydrate-in-fixation-and-imaging-for-microscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com